Oxeladin Citrate is a centrally acting, non-narcotic antitussive agent used for suppressing non-productive coughs.[1][2][3] Unlike opioid-based suppressants such as codeine, it does not act on opioid receptors, thereby avoiding the risks of dependency and respiratory depression.[3][4][5] Its mechanism involves selectively targeting the cough center in the medulla oblongata.[1][4] The citrate salt form is specifically utilized to enhance the compound's physicochemical properties, particularly aqueous solubility, which is a critical factor for developing liquid oral formulations like syrups.[6]
Substituting Oxeladin Citrate with its free base, an alternative salt, or another non-narcotic antitussive is often unviable due to critical differences in physicochemical and pharmacological properties. The citrate salt form is specifically chosen to confer high aqueous solubility, a property not shared by the free base, which is essential for creating stable and consistent liquid formulations for oral administration.[6][7][8] Different non-opioid antitussives, such as pentoxyverine or butamirate, possess distinct mechanisms of action, potency, and side-effect profiles, making them non-interchangeable in controlled research or formulation development where specific pharmacological targets and safety margins are required.[9][10] Therefore, selecting the specific citrate salt of oxeladin is a deliberate choice to ensure predictable solubility, bioavailability, and a well-defined pharmacological profile, free from the CNS depression associated with opioid benchmarks like codeine.[5][11]
Oxeladin Citrate is characterized as being freely soluble in water.[6][12][13][14] One source quantifies this solubility as ≥ 50 mg/mL, which corresponds to 94.77 mM.[15] This high aqueous solubility is a direct result of the citrate salt form, which significantly enhances dissolution characteristics compared to the parent free base.[6] This property is critical for preparing aqueous stock solutions and developing liquid oral dosage forms, such as syrups, which commonly contain oxeladin citrate at concentrations like 200 mg per 100 mL.[3][5]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble; ≥ 50 mg/mL (94.77 mM) |
| Comparator Or Baseline | Oxeladin free base (implied low solubility, typical for organic amine compounds) |
| Quantified Difference | Significantly enhanced solubility, enabling aqueous formulations not feasible with the free base. |
| Conditions | Aqueous solution at room temperature. |
This high, quantifiable water solubility directly enables the development of stable, homogeneous aqueous formulations for research and commercial use, a key procurement advantage over the less soluble free base.
A primary advantage of Oxeladin Citrate over the benchmark antitussive, codeine, is its selective action on the cough center without depressing the respiratory center.[3][4][5] While opioids like codeine and fentanyl are known to cause potentially lethal respiratory depression by reducing respiratory rate and depth, oxeladin is specifically noted to be free of this side effect.[3][11][16][17] This selective pharmacological profile makes it a significantly safer alternative for applications where maintaining normal respiratory function is critical. The incidence of severe respiratory depression with codeine in pediatric populations, while low, is a documented risk that is avoided with the use of oxeladin.[18]
| Evidence Dimension | Respiratory Depression |
| Target Compound Data | No respiratory depression reported; selectively acts on cough center. |
| Comparator Or Baseline | Codeine (Opioid Antitussive) |
| Quantified Difference | Qualitatively safer profile; avoids the primary dose-limiting and potentially lethal side effect of opioid antitussives. |
| Conditions | Therapeutic doses for antitussive effect. |
For research or formulation where safety is paramount, procuring oxeladin citrate eliminates the risk of respiratory depression inherent to opioid-based alternatives like codeine.
While Oxeladin Citrate is broadly classified as a centrally acting antitussive, its mechanism is distinct from other common non-narcotic agents. Recent research has identified oxeladin as a selective sigma-1 (σ1) receptor agonist with a Ki of 25 nM.[15] This differentiates it from dextromethorphan, which is primarily an NMDA receptor antagonist, and pentoxyverine, which also acts as a sigma-1 agonist but has more prominent muscarinic M1 antagonist properties.[19][20] The specific interaction with the sigma-1 receptor, a chaperone protein involved in cellular stress signaling, provides a distinct pharmacological basis for its action compared to other substitutes.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | 25 nM for Sigma-1 receptor |
| Comparator Or Baseline | Dextromethorphan (NMDA antagonist), Pentoxyverine (Sigma-1 agonist, M1 antagonist) |
| Quantified Difference | Potent and selective sigma-1 agonism provides a distinct mechanistic profile. |
| Conditions | In vitro receptor binding assay. |
For researchers investigating sigma-1 receptor pathways or seeking an antitussive with a specific, non-NMDA, non-opioid mechanism, oxeladin citrate offers a well-defined pharmacological tool.
The high aqueous solubility of Oxeladin Citrate (≥ 50 mg/mL) makes it the ideal choice for developing clear, stable, and homogeneous liquid formulations, such as syrups or oral drops, for preclinical studies or pharmaceutical product development.[6][15] This avoids the processing challenges and potential bioavailability issues associated with formulating the poorly soluble free base.
In research models where CNS side effects could confound results, Oxeladin Citrate is a superior choice to opioid comparators. Its selective action on the cough center without causing respiratory depression or sedation ensures that observed antitussive effects are not artifacts of generalized CNS depression.[4][5][11]
As a potent and selective sigma-1 receptor agonist (Ki = 25 nM), Oxeladin Citrate serves as a valuable research tool for studying the role of this receptor in neurological and cellular processes, distinct from its application as an antitussive.[15][19] This provides a clear mechanistic alternative to other antitussives that act via different pathways, such as NMDA antagonism.